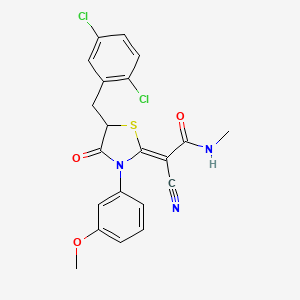

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide

Description

This compound features a 4-oxothiazolidinone core substituted with a 2,5-dichlorobenzyl group at position 5, a 3-methoxyphenyl group at position 3, and a cyano-N-methylacetamide side chain in the Z-configuration. Its stereochemistry (Z-configuration) likely influences molecular geometry and biological activity, as seen in related thiazolidinone derivatives .

Properties

IUPAC Name |

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O3S/c1-25-19(27)16(11-24)21-26(14-4-3-5-15(10-14)29-2)20(28)18(30-21)9-12-8-13(22)6-7-17(12)23/h3-8,10,18H,9H2,1-2H3,(H,25,27)/b21-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOULTQWZHRRETC-PGMHBOJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC(=CC=C3)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC(=CC=C3)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a thiazolidin ring and various functional groups, which are significant for its reactivity and biological interactions.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolidin framework through condensation reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize the compound and confirm its structure. The molecular formula is , with a molecular weight of 432.32 g/mol.

Anticancer Properties

Research indicates that thiazolidin derivatives exhibit significant anticancer activity. For instance, studies have shown that certain thiazolidin-4-one derivatives can inhibit the growth of various cancer cell lines, including glioblastoma and leukemia cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated several thiazolidin derivatives for their cytotoxic effects on leukemia cell lines. The results demonstrated that specific derivatives exhibited IC50 values indicating potent cytotoxicity, suggesting that (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide may have similar or enhanced activity due to its unique structural features .

Antimicrobial Activity

In addition to anticancer properties, this compound also shows promise as an antimicrobial agent. Thiazolidin derivatives have been reported to possess antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria. For example, studies have indicated that related compounds can effectively inhibit the growth of Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values in the low micromolar range .

Table 1: Antimicrobial Activity of Related Thiazolidin Compounds

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | 0.21 |

| Compound B | Escherichia coli | 0.25 |

| Compound C | Staphylococcus aureus | 0.15 |

The biological activity of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is likely mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Interaction with DNA : Some studies suggest that thiazolidins can intercalate with DNA or interact with its associated proteins, disrupting replication and transcription processes.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit notable antimicrobial activity. (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide could serve as a lead compound for developing new antimicrobial agents. Studies have shown that related compounds can effectively combat a range of bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

Thiazolidine derivatives are recognized for their cytotoxic effects on cancer cells. The structural characteristics of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide may enhance its activity against specific cancer cell lines. Preliminary investigations into similar compounds have indicated promising results in inhibiting tumor growth, warranting further exploration of this compound's anticancer capabilities.

Synthesis and Functionalization

The synthesis of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide typically involves multi-step organic reactions. The compound can undergo functionalization reactions with aryl diazonium salts and halogens, which may facilitate the development of derivatives with enhanced biological activities. This functionalization potential opens avenues for creating tailored compounds with specific therapeutic targets.

Computational Studies

Computational chemistry has been employed to investigate the binding affinity of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide to various biological targets. Molecular docking studies suggest favorable interactions with enzymes and receptors involved in disease pathways. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound's therapeutic efficacy.

Material Science Applications

Beyond medicinal applications, the unique structural features of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide may also find utility in materials science. Its reactive functional groups can be leveraged in organic synthesis as precursors for advanced materials or coatings, potentially enhancing properties such as durability or chemical resistance.

Comparison with Related Compounds

The following table summarizes some structural attributes and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide | Thiazolidine ring, cyano group | Antimicrobial, anticancer potential |

| 2-Cyano-2-(4-Oxo-thiazolidin-2-ylidene)acetamide | Thiazolidine ring | Antimicrobial |

| (E)-2-Cyano-N-(5-bromobenzyl)-4-Oxo-thiazolidin | Thiazolidine ring with bromobenzyl | Antimicrobial |

| (Z)-N-(4-Chlorobenzyl)-2-cyanoacetamide | No thiazolidine ring | Moderate activity |

This comparison illustrates the distinct advantages of (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide concerning its biological activity and reactivity profiles compared to its analogs.

Comparison with Similar Compounds

Core Structural Variations

The 4-oxothiazolidinone scaffold is shared with compounds in and . Key differences lie in substituents and side chains:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s dichlorobenzyl group (electron-withdrawing) may enhance metabolic stability compared to the electron-donating methoxy groups in .

- Stereochemical Impact : The Z-configuration in the target compound could confer distinct binding properties compared to E-isomers in analogs .

Physicochemical and Pharmacological Properties

Notes:

Research Findings and Implications

- Hypoglycemic Potential: While confirms hypoglycemic activity in dioxothiazolidinone analogs, the target compound’s 4-oxothiazolidinone core and dichlorobenzyl group may enhance PPAR-γ binding affinity, a mechanism critical for insulin sensitization .

- Toxicity Considerations: Chlorinated aromatic groups (e.g., dichlorobenzyl) may raise hepatotoxicity risks, requiring in vivo validation in models like Wister albino mice (as in ) .

Q & A

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Step 1 : Evaluate solubility differences using logP calculations (: logP = 3.2 for similar derivatives).

- Step 2 : Conduct plasma protein binding assays (Equilibrium Dialysis) to assess bioavailability ().

- Step 3 : Optimize formulation using PEGylated nanoparticles () to enhance tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.